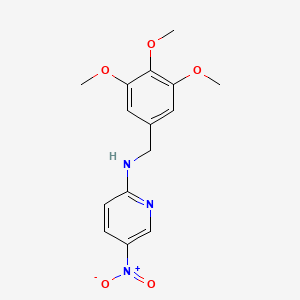
4-(6-Nitro-1,3-benzodioxol-5-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Nitro-1,3-benzodioxol-5-yl)butan-2-one is an organic compound characterized by a nitro group attached to a benzodioxole ring, which is further connected to a butanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-1,3-benzodioxol-5-yl)butan-2-one typically involves the nitration of 1,3-benzodioxole followed by a series of reactions to introduce the butanone moiety. One common method includes:
Nitration: The nitration of 1,3-benzodioxole is achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to form 6-nitro-1,3-benzodioxole.
Alkylation: The nitro compound is then subjected to Friedel-Crafts alkylation using butanone in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitro-1,3-benzodioxol-5-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-(6-amino-1,3-benzodioxol-5-yl)butan-2-one.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
4-(6-Nitro-1,3-benzodioxol-5-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(6-Nitro-1,3-benzodioxol-5-yl)butan-2-one exerts its effects depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The benzodioxole ring can also participate in various biochemical pathways, influencing enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Similar structure but with a hydroxyl group instead of a nitro group.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A designer drug with structural similarities but different pharmacological properties.
Uniqueness
4-(6-Nitro-1,3-benzodioxol-5-yl)butan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzodioxole derivatives and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
4-(6-nitro-1,3-benzodioxol-5-yl)butan-2-one |
InChI |
InChI=1S/C11H11NO5/c1-7(13)2-3-8-4-10-11(17-6-16-10)5-9(8)12(14)15/h4-5H,2-3,6H2,1H3 |
InChI Key |
ZEDRNJMTGPWKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(dimethylamino)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B11482469.png)


![N-[1-(4-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B11482487.png)
![7-{3-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11482490.png)

![ethyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B11482500.png)
![3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11482503.png)
![2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide](/img/structure/B11482507.png)
![Benzene, 1-methyl-4-[[2,2,2-trifluoro-1-[2-[(phenylamino)carbonyl]hydrazino]ethylidene]amino]-](/img/structure/B11482511.png)
![Ethyl 2-methyl-6-oxo-4-{[2-(trifluoromethyl)phenyl]carbamoyl}-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B11482514.png)


